Ethynylboronic acid can be synthesized through various methods involving the reaction of boron-containing reagents with alkynes. It belongs to the broader category of boronic acids, which are defined by the general formula R-B(OH)₂, where R represents an organic substituent. Ethynylboronic acid specifically features an ethynyl group (C≡C) as its substituent, making it a terminal alkyne derivative.
The synthesis of ethynylboronic acid typically involves the reaction of ethynylmagnesium bromide with trimethylborate. A detailed method includes:
This method has been described as efficient and provides good yields of the product, which can then be utilized in further reactions such as cross-coupling reactions or as a precursor for other boron-containing compounds .
Ethynylboronic acid participates in several significant chemical reactions:
These reactions highlight the versatility of ethynylboronic acid in organic synthesis.
The mechanism of action for reactions involving ethynylboronic acid typically follows a nucleophilic attack on electrophiles during cross-coupling reactions. For instance, in a Suzuki reaction, the boron atom forms a bond with an aryl group while simultaneously displacing a leaving group (such as bromide) from the electrophile.
The reaction proceeds through several key steps:
This mechanism underscores the importance of ethynylboronic acid as a versatile building block in synthetic chemistry .
Ethynylboronic acid possesses several notable physical properties:
Chemical properties include:
Ethynylboronic acid has diverse applications in scientific research and industry:
These applications illustrate the significance of ethynylboronic acid in advancing chemical research and development across multiple fields.
Decarboxylative borylation has emerged as a powerful strategy for constructing ethynylboronic acid derivatives from readily available carboxylic acid precursors. This approach capitalizes on the thermal lability of propiolic acid derivatives under metal catalysis, enabling direct replacement of carboxylic groups with boronic acid functionalities. Copper-catalyzed protocols have demonstrated particular efficiency in mediating the decarboxylative coupling between propiolic acids and diboron reagents like bis(pinacolato)diboron (B₂Pin₂). The reaction proceeds via copper carboxylate intermediates that undergo CO₂ extrusion, followed by borylation of the resulting copper acetylide species [5] [6].
Key advances in this methodology include the development of microwave-assisted techniques that significantly accelerate reaction kinetics while improving regioselectivity. Under optimized conditions (DMF, 120°C, 30 min), microwave irradiation facilitates near-quantitative conversion of propiolic acids to ethynylboronic acid pinacol esters with minimal protodeboronation byproducts. The reaction demonstrates excellent functional group tolerance, accommodating electron-donating and withdrawing substituents on aromatic propiolic acid derivatives. However, aliphatic derivatives require careful optimization due to competing side reactions [5] [6].
Table 1: Decarboxylative Borylation of Propiolic Acid Derivatives
Substrate | Catalyst System | Reaction Conditions | Yield (%) |
---|---|---|---|
Phenylpropiolic acid | CuCl/4,4'-di-tert-butyl-2,2'-dipyridyl | DMF, 120°C, 30 min MW | 92 |
4-NO₂-phenylpropiolic acid | CuI/1,10-phenanthroline | DMF, 110°C, 45 min MW | 87 |
4-OMe-phenylpropiolic acid | CuCl/DTBBPY | DMF, 130°C, 25 min MW | 94 |
Hex-2-ynoic acid | Cu(OAc)₂/XPhos | Toluene, 140°C, 3h | 68 |
A significant limitation remains the protodeboronation susceptibility of the products, especially for electron-deficient systems. This challenge has been partially addressed through in situ protection strategies, where the initially formed boronic acid is immediately converted to more stable MIDA (N-methyliminodiacetic acid) esters or cyclic trifluoroborate salts without isolation [3] [5]. Recent developments have demonstrated that palladium-phosphine complexes provide superior selectivity for sterically hindered substrates, particularly in the synthesis of heteroaromatic-tethered ethynylboronic acids such as [(pyridin-3-yl)ethynyl]boronic acid [6].
Solid-phase peptide synthesis (SPPS) provides a robust platform for incorporating ethynylboronic acid motifs into peptidomimetic architectures. The Fmoc/t-Bu strategy predominates due to its orthogonality with boronic acid functionalities and compatibility with aqueous conditions. Ethynylboronic acid is typically introduced as a side-chain modifier through orthogonally protected building blocks, with the MIDA-protected ethynylboronic acid proving exceptionally valuable due to its stability under standard SPPS conditions [1] [4] [7].
Resin selection critically influences synthetic outcomes, with 2-chlorotrityl chloride resin (2-CTC) offering advantages for C-terminal modification and mild cleavage conditions that preserve boronic acid integrity. For backbone-incorporated derivatives, Rink amide MBHA resins enable the synthesis of C-terminal amidated peptidomimetics. Coupling protocols require careful optimization; while standard carbodiimide/HOBt methods suffice for most sequences, pyrazole-derived uronium salts (PyAOP/PyBOP) significantly improve coupling efficiency for sterically constrained ethynylboronic acid-containing amino acids [1] [7] [9].
Table 2: Solid-Phase Synthesis Parameters for Ethynylboronic Acid Peptidomimetics
Resin Type | Optimal Coupling Reagent | Cleavage Cocktail | Application |
---|---|---|---|
2-Chlorotrityl chloride | HCTU/DIPEA | AcOH/TFE/DCM (1:1:8) | C-terminal modified peptides |
Rink Amide MBHA | PyBOP/HOAt | TFA/H₂O/TIS (95:2.5:2.5) | C-terminal amidated peptides |
Wang Resin | DIC/OxymaPure | TFA/phenol/thioanisole (90:5:5) | Acid-labile sequences |
TentaGel RAM | HATU/DIPEA | LiOH/THF/H₂O | Photocleavable linkers |
Post-assembly transformations capitalize on the alkyne reactivity for click chemistry modifications. The ethynyl group participates efficiently in copper-catalyzed azide-alkyne cycloadditions (CuAAC) on solid support, enabling structural diversification through 1,4-disubstituted triazole formation. Microwave-assisted SPPS (30-50W, 50°C) significantly enhances the synthesis of aggregation-prone sequences by minimizing chain stacking during elongation. This approach has yielded bioactive peptidomimetics including α-helix mimetics with phenyl-piperazine-triazine cores and teroxazole-based secondary structure mimetics that constrain peptide conformation while introducing boron-mediated binding motifs [1] [4] [9].
Effective protection strategies are essential for harnessing the synthetic potential of ethynylboronic acid in complex molecule construction. The MIDA boronate protection has revolutionized ethynylboronic acid chemistry by providing exceptional stability toward oxygen, moisture, and various reaction conditions while maintaining crystallinity for facile purification. MIDA protection operates through chelation-driven stabilization, where the nitrogen atom donates electron density to boron, creating a tetracoordinate complex resistant to protodeboronation. Deprotection is achieved under mild aqueous basic conditions (pH 10-11) that preserve sensitive functional groups [3] [5].
Pinacol boronic esters represent another valuable protecting group, offering complementary stability profiles. While more labile than MIDA derivatives, pinacol esters exhibit superior compatibility with palladium-catalyzed cross-coupling reactions. The transesterification between MIDA and pinacol esters provides a strategic approach for orthogonal deprotection sequences. Pinacol-to-MIDA conversion occurs smoothly under dehydrating conditions (molecular sieves, toluene reflux), while reverse transformation requires acid-mediated transesterification followed by pinacol protection [5] [6].
A critical challenge emerges during CuAAC reactions involving ethynylboronic acid derivatives, where copper catalysts promote oxidative deboronation. This degradation pathway proceeds through copper-acetylide complexation, rendering the boron atom electrophilically vulnerable to nucleophilic attack. Mitigation strategies include: (1) employing copper-chelating ligands (TBTA) that shield boron from catalyst; (2) using substoichiometric copper with ascorbate reduction system; (3) ruthenium-catalyzed azide-alkyne cycloadditions as copper-free alternatives; and (4) temporary conversion to trifluoroborate salts during click reactions [10].
Table 3: Protection Strategies for Ethynylboronic Acid
Protecting Group | Stability Advantages | Deprotection Conditions | Compatibility Limitations |
---|---|---|---|
MIDA ester | Air-stable, chromatography tolerant | pH 10-11 aq. conditions (NH₄OH, NaOH) | Strong acids, nucleophiles |
Pinacol ester | Pd-coupling compatible | Mild oxidation (NaIO₄) or hydrolysis | Protic solvents, acids |
Trifluoroborate salt | Oxidation-resistant | SiO₂ chromatography or mild acid | Electrophilic reagents |
Ethanolamine complex | Crystalline, storage-stable | pH <4 (citric acid) | Basic conditions |
Transition metal catalysis enables efficient access to structurally diverse ethynylboronic acid MIDA esters, with ruthenium and palladium complexes demonstrating particular utility. Ruthenium vinylidene intermediates play a crucial role in alkyne functionalization strategies, as demonstrated in reactions between HCCB(MIDA) and [RuHCl(CO)(PPh₃)₃]. This process generates σ-alkenyl complexes that can be transformed to stable ethynyl MIDA derivatives through β-hydride elimination pathways. The transannular N→B dative bond in MIDA esters remains intact throughout these transformations, preserving boron functionality under harsh reaction conditions [3].
Palladium-catalyzed borylation represents a complementary approach, with Miyaura borylation of ethynyl halides providing regio-controlled access to MIDA-protected systems. Optimized conditions employ Pd(dppf)Cl₂ catalysts with unconventional phosphine ligands (SPhos, XPhos) in ethereal solvents at 60-80°C, achieving >90% yields while suppressing Glaser homocoupling. The methodology accommodates diverse substituents, including heteroaromatic systems like 3-iodopyridine, enabling synthesis of [(pyridin-3-yl)ethynyl]boronic acid MIDA ester with excellent purity [3] [6].
Table 4: Transition Metal-Catalyzed Synthesis of Ethynyl MIDA Esters
Catalytic System | Substrate | Temperature | Solvent | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂/SPhos | Ethynyl bromide | 60°C | THF | 92 |
Pd(dppf)Cl₂/XPhos | 3-Iodopyridine | 80°C | Dioxane | 88 |
[RuCl₂(p-cymene)]₂ | Terminal alkyne | 100°C | Toluene | 76 |
Pd(PPh₃)₄/CuI | 1-Iodonaphthalene | 70°C | DMF | 81 |
Microwave irradiation has dramatically enhanced these catalytic processes, reducing reaction times from hours to minutes while improving functional group tolerance. Under optimized microwave conditions (100-120°C, 10-15 min), even sterically encumbered substrates like 1-iodonaphthalene undergo efficient borylation. The resulting MIDA esters serve as stable precursors for iterative cross-coupling in complex molecule assembly, enabling controlled introduction of multiple boron-containing moieties through selective deprotection-coupling sequences [3] [6].
Stereocontrolled synthesis of chiral ethynylboronic acids creates valuable building blocks for asymmetric synthesis and bioactive molecule design. Chiral auxiliaries attached to the boron atom provide effective stereocontrol through steric and electronic bias during bond formation. Menthol-derived boronic esters demonstrate particular utility, enabling enantioselective addition to prochiral aldehydes and imines with diastereomeric ratios exceeding 95:5. The bulky isopinocampheyl group creates a well-defined chiral environment around boron, directing nucleophilic addition to the alkyne terminus with predictable stereochemistry [10].
Catalytic asymmetric approaches have emerged as more atom-economical alternatives. Copper-bisoxazoline complexes catalyze the β-borylation of conjugated ynones with remarkable enantioselectivity (up to 98% ee). The reaction proceeds through chiral copper enolate intermediates that undergo stereoselective β-borylation, establishing chiral centers adjacent to the ethynylboronic acid functionality. This methodology provides access to synthetically challenging α-chiral-β-ethynylboronic acid derivatives previously inaccessible through conventional routes [10].
Table 5: Chiral Ethynylboronic Acid Derivatives and Their Applications
Compound Class | Synthetic Approach | ee (%) | Primary Application |
---|---|---|---|
α-Alkynyl β-boryl allyl alcohols | Chiral allenylboronate addition | 95 | Prostaglandin synthesis |
Boron-substituted propargylamines | Asymmetric alkyne-imine addition | 90 | Enzyme inhibitor cores |
α-Chiral ethynyl trifluoroborates | Catalytic asymmetric hydroboration | 97 | Radiopharmaceutical precursors |
Axially chiral binaphthyl derivatives | Atroposelective coupling | 99 | Asymmetric catalysts |
The stereochemical stability of chiral ethynylboronic acids presents unique challenges. While tertiary boronic acids with chiral centers adjacent to boron resist racemization, secondary derivatives may undergo stereomutation through boroxine formation or ligand exchange. Trifluoroborate salts offer enhanced configurational stability, making them preferred intermediates for stereospecific transformations. These chiral ethynylboronic acid derivatives serve as precursors for bioactive compounds, including enzyme inhibitors targeting hydrolytic enzymes and receptor agonists with improved target selectivity profiles [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1